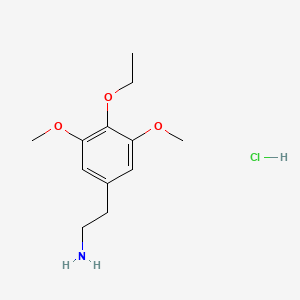

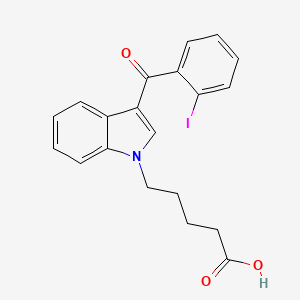

AM694 N-Pentansäure-Metabolit

Übersicht

Beschreibung

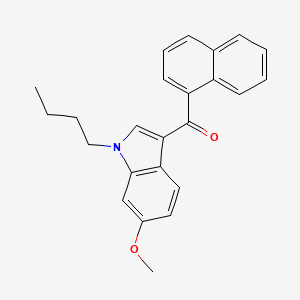

- AM694 N-pentanoic acid metabolite, with the chemical formula C20H18INO3, is a crystalline solid.

- It is a potential phase I metabolite of AM694, a synthetic cannabinoid.

- AM694 exhibits high affinity for both central CB1 and peripheral CB2 receptors .

- the physiological and toxicological properties of this specific metabolite remain unexplored.

Wissenschaftliche Forschungsanwendungen

- Forschungsanwendungen erstrecken sich über mehrere Bereiche:

Forensische Chemie & Toxikologie: Potenzieller Einsatz bei Drogentests und -analysen.

Medizin: Untersuchung seiner pharmakologischen Wirkungen und potenzieller therapeutischer Anwendungen.

Biologie: Untersuchung seiner Auswirkungen auf biologische Systeme.

Industrie: Mögliche Anwendungen in der Pharmaindustrie oder anderen Industrien.

Wirkmechanismus

- Der genaue Mechanismus, durch den AM694 N-Pentansäure-Metabolit seine Wirkungen entfaltet, ist unbekannt.

- Es interagiert wahrscheinlich mit CB1- und CB2-Rezeptoren und beeinflusst Signalwege.

Wirkmechanismus

Mode of Action

As a synthetic cannabinoid, AM694 N-pentanoic acid metabolite is likely to interact with the CB1 and CB2 receptors, similar to its parent compound AM694 . .

Biochemical Pathways

Given its relation to AM694 and its interaction with the endocannabinoid system, it may influence various physiological processes through the modulation of neurotransmitter release in a presynaptic neuron .

Result of Action

Given its potential interaction with the CB1 and CB2 receptors, it may have effects similar to other cannabinoids, which can include analgesic, anti-inflammatory, and neuroprotective effects . .

Zukünftige Richtungen

The future directions for research on AM694 N-pentanoic acid metabolite are not specified in the sources. Given its status as a potential phase I metabolite of a synthetic cannabinoid, future research could potentially explore its physiological and toxicological properties, as well as its role in the metabolism of AM694 .

Biochemische Analyse

Biochemical Properties

AM694 N-pentanoic acid metabolite plays a role in biochemical reactions as a phase I metabolite of AM694. It is known to interact with cannabinoid receptors, specifically the central CB1 and peripheral CB2 receptors . These interactions are crucial for understanding the compound’s effects on the endocannabinoid system. The binding affinity of AM694 N-pentanoic acid metabolite to these receptors influences various physiological processes, including pain modulation, appetite regulation, and immune response .

Cellular Effects

AM694 N-pentanoic acid metabolite affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with CB1 and CB2 receptors can lead to changes in intracellular signaling cascades, affecting processes such as neurotransmitter release, cell proliferation, and apoptosis . Additionally, AM694 N-pentanoic acid metabolite may impact gene expression by altering the transcription of genes involved in cannabinoid receptor signaling .

Molecular Mechanism

The molecular mechanism of action of AM694 N-pentanoic acid metabolite involves its binding interactions with cannabinoid receptors. By binding to CB1 and CB2 receptors, the compound can either inhibit or activate these receptors, leading to downstream effects on cellular signaling pathways . This interaction can result in changes in cyclic adenosine monophosphate (cAMP) levels, calcium ion flux, and other second messenger systems. Furthermore, AM694 N-pentanoic acid metabolite may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AM694 N-pentanoic acid metabolite can change over time. The compound’s stability and degradation are important factors to consider. AM694 N-pentanoic acid metabolite is stable under certain storage conditions, such as -20°C, and can remain stable for up to five years . Its long-term effects on cellular function may vary depending on the experimental conditions and duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to AM694 N-pentanoic acid metabolite can lead to changes in cellular responses and potential desensitization of cannabinoid receptors .

Dosage Effects in Animal Models

The effects of AM694 N-pentanoic acid metabolite vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as pain relief and anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including alterations in behavior, motor function, and cardiovascular parameters . Threshold effects have been observed, where a certain dosage level is required to elicit a significant physiological response. Understanding the dosage-dependent effects of AM694 N-pentanoic acid metabolite is crucial for its potential therapeutic applications and safety assessment .

Metabolic Pathways

AM694 N-pentanoic acid metabolite is involved in metabolic pathways related to the metabolism of synthetic cannabinoids. It is a phase I metabolite formed through the oxidation of AM694 . Enzymes such as cytochrome P450s play a key role in the metabolic conversion of AM694 to its N-pentanoic acid metabolite . This metabolic pathway can influence the compound’s bioavailability, distribution, and elimination from the body. Additionally, the presence of AM694 N-pentanoic acid metabolite can affect metabolic flux and the levels of other metabolites in the endocannabinoid system .

Transport and Distribution

The transport and distribution of AM694 N-pentanoic acid metabolite within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The localization of AM694 N-pentanoic acid metabolite within cells can affect its activity and function. For example, its distribution in the brain can influence its effects on neuronal signaling and behavior . Understanding the transport and distribution mechanisms of AM694 N-pentanoic acid metabolite is essential for predicting its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of AM694 N-pentanoic acid metabolite can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its localization in the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and other biomolecules involved in cellular metabolism . The subcellular distribution of AM694 N-pentanoic acid metabolite can also affect its role in modulating cellular processes and signaling pathways .

Vorbereitungsmethoden

- Detaillierte Syntheserouten und Reaktionsbedingungen für AM694 N-Pentansäure-Metabolit sind nicht umfassend dokumentiert.

- Industrielle Produktionsmethoden sind aufgrund der begrenzten Charakterisierung ebenfalls rar.

Analyse Chemischer Reaktionen

- AM694 N-Pentansäure-Metabolit unterliegt wahrscheinlich verschiedenen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen für diese Reaktionen sind nicht gut etabliert.

- Hauptprodukte, die aus diesen Reaktionen entstehen, müssen noch untersucht werden.

Vergleich Mit ähnlichen Verbindungen

- Leider sind direkte Vergleiche mit ähnlichen Verbindungen in der verfügbaren Literatur begrenzt.

- Weitere Forschung ist erforderlich, um seine Einzigartigkeit hervorzuheben und verwandte Verbindungen zu identifizieren.

Eigenschaften

IUPAC Name |

5-[3-(2-iodobenzoyl)indol-1-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18INO3/c21-17-9-3-1-8-15(17)20(25)16-13-22(12-6-5-11-19(23)24)18-10-4-2-7-14(16)18/h1-4,7-10,13H,5-6,11-12H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJDOAITNOJOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017721 | |

| Record name | AM694 N-pentanoic acid metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432900-96-3 | |

| Record name | AM694 N-pentanoic acid metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl) octa-2,4-dienoate](/img/structure/B592899.png)